molecular formula C21H16N4O3S2 B8218004 Bcl-xL antagonist 2

Bcl-xL antagonist 2

カタログ番号 B8218004
分子量: 436.5 g/mol
InChIキー: PHCCZZHEZZPUGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bcl-xL antagonist 2 is a useful research compound. Its molecular formula is C21H16N4O3S2 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Role in Cancer Drug Development Bcl-xL antagonist 2, through its interaction with the Bcl-2 family of proteins, plays a significant role in cancer drug development. The Bcl-2 family proteins, known for their anti-apoptotic functions, are upregulated in many cancers, making them potential therapeutic targets. The development of clinical candidates targeting Bcl-xL/Bcl-2 has shown promise in pre-clinical studies. However, resistance to Bcl-xL inhibitors was observed, attributed to the over-expression of Mcl-1, another member of the Bcl-2 family. Thus, significant efforts are directed towards developing direct Mcl-1 inhibitors for cancer therapy. Strategies such as stapling BH3 peptides and the development of small molecule inhibitors as BH3 mimetics are being explored to develop selective Mcl-1 inhibitors (Abid et al., 2018).

Therapeutic Strategies in Leukemia this compound is also involved in the development of synthetic drugs for chronic lymphocytic leukemia (CLL). Novel synthetic drugs, particularly Bruton’s tyrosine kinase (BTK), phosphatidylinositol 3-kinase (PI3K), and BCL-2 inhibitors, have been investigated in CLL. These molecules exhibit heterogeneous mechanisms of action, including the inhibition of BCR signaling, direct targeting of CD20 molecules on the CLL cell surface, and BCL-2 inhibition. The development and clinical trials of these inhibitors are crucial for defining the status of new drugs in the treatment of CLL (Robak & Robak, 2017).

Applications in Acute Myeloid Leukemia In acute myeloid leukemia (AML), dysregulation of apoptotic pathways, including overexpression of BCL2, BCL-XL, and MCL1, is a potential driver. Targeting these proteins, particularly using BCL2 inhibitors, has shown promising results in preclinical models and clinical settings. Combining these inhibitors with MCL1, BCL-XL, or MDM2 inhibitors could potentially overcome resistance to BCL2 inhibition. The therapeutic options targeting apoptosis in AML are evolving, with venetoclax being a core component. Ongoing clinical trials are expected to help find ideal combination regimens in different AML subgroups (Ball & Borthakur, 2020).

特性

IUPAC Name

2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S2/c26-18(24-20-22-15-6-1-2-7-17(15)30-20)13-5-3-4-12-8-9-25(10-14(12)13)21-23-16(11-29-21)19(27)28/h1-7,11H,8-10H2,(H,27,28)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCCZZHEZZPUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3)C5=NC(=CS5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of Example 1C (180 mg) in tetrahydrofuran (4 mL) and methanol (2 mL) was added 2N NaOH (2 mL). The mixture was stirred at 50° C. for 4 hours, cooled and neutralized by the slow addition of 5% aqueous HCl. The precipitates were collected by filtration and dried to provide the title compound.
Name
solution
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bcl-xL antagonist 2
Reactant of Route 2
Bcl-xL antagonist 2
Reactant of Route 3
Reactant of Route 3
Bcl-xL antagonist 2
Reactant of Route 4
Reactant of Route 4
Bcl-xL antagonist 2
Reactant of Route 5
Bcl-xL antagonist 2
Reactant of Route 6
Reactant of Route 6
Bcl-xL antagonist 2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。